

"strategies to minimize white residue from aluminum sesquichlorohydrate formulations"

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Compound of Interest

Compound Name: Aluminum sesquichlorohydrate

Cat. No.: B080602

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Technical Support Center: Aluminum Sesquichlorohydrate Formulations

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with **aluminum sesquichlorohydrate** in antiperspirant formulations. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the minimization of white residue.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of white residue in anhydrous antiperspirant formulations containing **aluminum sesquichlorohydrate**?

A1: White residue is primarily the result of the antiperspirant active, **aluminum sesquichlorohydrate**, and other solid components of the formulation being deposited on the skin after the volatile carrier evaporates. Key contributing factors include:

- **Particle Size of the Active:** Larger particles of **aluminum sesquichlorohydrate** are more likely to scatter light and appear as a visible white powder on the skin.
- **Concentration of Solids:** Higher concentrations of antiperspirant actives and other solid ingredients like waxes (e.g., stearyl alcohol, hydrogenated castor wax) can contribute to a more substantial and visible residue.^[1]

- **Refractive Index Mismatch:** A significant difference between the refractive index of the solid particles and the emollients or oils remaining on the skin can increase the visibility of the residue.
- **Carrier Evaporation:** The rapid evaporation of volatile carriers, such as cyclomethicone, leaves the solid components behind on the skin's surface.[1]

Q2: How does the particle size of **aluminum sesquichlorohydrate** impact the formulation's tendency to leave white marks?

A2: The particle size of the active ingredient is a critical factor. Finely ground powders with a smaller average particle diameter are less visible on the skin. For instance, antiperspirant actives with an average particle diameter of less than 50 μm are preferred, with formulations where 95% of particles are smaller than 10 μm being highly desirable for minimizing residue.[2]

Q3: What is the role of emollients and carrier oils in masking or reducing white residue?

A3: Emollients and carrier oils play a crucial role in reducing the appearance of white residue through several mechanisms:

- **Refractive Index Matching:** Selecting oils with a refractive index closer to that of **aluminum sesquichlorohydrate** can make the particles appear more transparent on the skin.[2] For example, oils with a refractive index higher than that of cyclomethicone (>1.398) can better mask white residues.[2]
- **Particle Wetting and Spreading:** Emollients wet the surface of the active particles, promoting a more uniform and less noticeable film on the skin.
- **Creating an Occlusive Film:** Non-volatile emollients remain on the skin, creating a film that can physically cover the solid particles, reducing their visibility.

Troubleshooting Guide

Problem: My anhydrous stick formulation is leaving significant white residue upon application.

Here is a systematic approach to troubleshoot and mitigate this issue.

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} end Caption: Troubleshooting workflow for minimizing white residue.

Data Presentation

Table 1: Impact of Emollient and Active Particle Size on White Residue

This table summarizes hypothetical, yet representative, data from experimental batches designed to test the effects of key formulation variables on residue. The whiteness intensity is measured on a scale of 1 (no visible residue) to 10 (heavy, opaque white residue) on a dark fabric swatch.

Batch ID	Aluminum Sesquichlorohydrate (Wt %)	Avg. Particle Size (µm)	Cyclopentasiloxane (Wt %)	C12-15 Alkyl Benzoate (Wt %)	Whiteness Intensity (1-10)
F-01	20	45	45	5	8.2
F-02	20	15	45	5	5.1
F-03	20	15	35	15	3.5
F-04	15	15	35	15	2.1

Analysis:

- Decreasing the particle size from 45 µm to 15 µm (Batch F-01 vs. F-02) significantly reduces residue.
- Increasing the concentration of a high refractive index emollient, C12-15 Alkyl Benzoate, further reduces residue visibility (Batch F-02 vs. F-03).
- A combined approach of using a lower concentration of the active along with optimized particle size and emollients yields the best results (Batch F-04).

Experimental Protocols

Protocol 1: Preparation of an Anhydrous Antiperspirant Stick

This protocol outlines a standard laboratory procedure for creating a basic anhydrous antiperspirant stick.

Materials:

- Phase A:
 - Cyclopentasiloxane (Volatile Silicone)
 - Stearyl Alcohol (Wax/Structuring Agent)
 - Hydrogenated Castor Oil (Wax)
- Phase B:
 - **Aluminum Sesquichlorohydrate** (Micronized Powder)
 - Talc or Corn Starch (Optional Filler/Feel Modifier)
- Phase C:
 - C12-15 Alkyl Benzoate (Emollient)
 - Fragrance

Equipment:

- Beaker with heating and mixing capabilities (e.g., hot plate with magnetic stirrer or overhead propeller mixer)
- Water bath
- Spatulas
- Weighing balance

- Molds for sticks

Procedure:

- Combine all ingredients of Phase A in the main beaker.
- Heat Phase A to 75-80°C under moderate agitation until all solids are completely melted and the mixture is uniform.
- In a separate container, pre-blend the powders of Phase B.
- Slowly add the blended Phase B powders to the molten Phase A, increasing agitation to ensure homogenous dispersion and prevent clumping. Maintain temperature.
- Once the dispersion is uniform, begin cooling the batch while continuing to mix.
- At approximately 65-70°C, add the components of Phase C (emollient and fragrance).
- Continue mixing until the mixture is uniform.
- Pour the mixture into stick molds at a temperature just above the solidification point (typically 55-60°C) to prevent the active from settling.^[1]
- Allow the sticks to cool to room temperature and solidify completely before evaluation.

Protocol 2: Quantitative Evaluation of White Residue

This protocol provides a method for assessing the whiteness of residue left by a formulation.

Objective: To quantitatively compare the residue of different antiperspirant formulations.

Materials:

- Antiperspirant stick prototypes
- Dark, non-pilling fabric swatches (e.g., black cotton or velvet)
- A consistent weight or a mechanical arm for controlled application

- Digital colorimeter or a high-resolution flatbed scanner
- Image analysis software (e.g., ImageJ)

Procedure:

- Cut the fabric into uniform swatches (e.g., 10 cm x 10 cm).
- Mount a fabric swatch on a flat, stable surface.
- Apply the antiperspirant stick to the fabric. To ensure consistency, perform a fixed number of strokes (e.g., 3 strokes) over a defined area (e.g., 5 cm long) using a constant pressure. A mechanical arm is ideal for this.
- Allow the volatile components to evaporate for a set period (e.g., 15 minutes).
- Data Acquisition:
 - Colorimeter: Measure the Lab* color space values of the residue mark. The L* value (lightness) is the primary data point for whiteness.
 - Scanner: Scan the swatch at a high resolution (e.g., 1200 dpi) alongside a white and black standard.
- Data Analysis (using scanner method):
 - Open the scanned image in the analysis software.
 - Calibrate the image using the black and white standards.
 - Select the area with the residue and measure the mean grayscale value (0 = black, 255 = white).
 - Compare the mean grayscale values across different formulations. A higher value indicates a whiter, more visible residue.
- Statistically analyze the results from multiple replicates to determine significant differences between formulations.[3]

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} end Caption: Workflow for quantitative residue evaluation.

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References

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